2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, in particular, features a unique structure that combines a dinitrobenzamido group with a tetrahydrobenzo[b]thiophene core, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been shown to exhibit a wide range of therapeutic properties and diverse applications in medicinal chemistry . They are known to interact with various targets, depending on their specific structural modifications .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the compound’s structure and the nature of its target.
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: Conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzamide through reaction with ammonia or an amine.
Cyclization: Formation of the tetrahydrobenzo[b]thiophene core through a cyclization reaction involving a suitable thiophene precursor.
Carboxylation: Introduction of the carboxamide group at the 3-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Amino Derivatives: Reduction of nitro groups can yield amino derivatives.
Oxidized Products: Oxidation can lead to the formation of carboxylic acids or other oxidized species.
Substituted Thiophenes: Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules with desired properties.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dinitrobenzamido)-5-methylthiophene-3-carboxamide: Lacks the tetrahydrobenzo[b] ring, making it less complex.
2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene: Lacks the carboxamide group, affecting its reactivity and applications.
Uniqueness
2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-8-2-3-13-12(4-8)14(15(18)22)17(28-13)19-16(23)9-5-10(20(24)25)7-11(6-9)21(26)27/h5-8H,2-4H2,1H3,(H2,18,22)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNSTJPULIBGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.